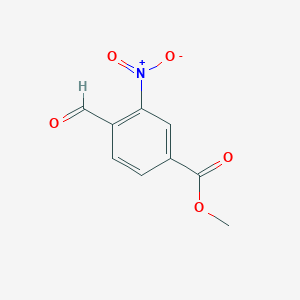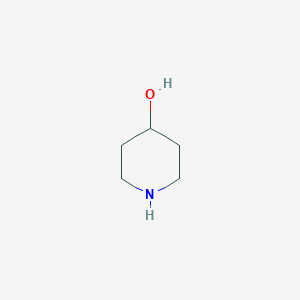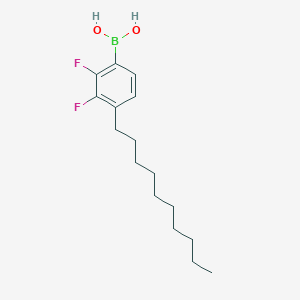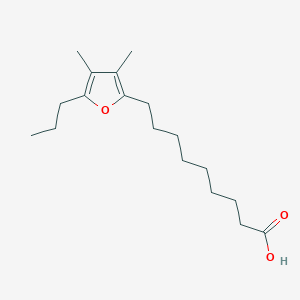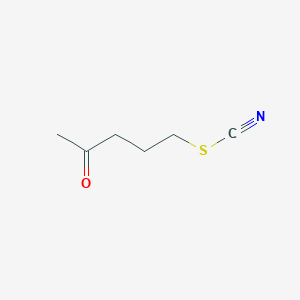
4-Oxopentyl thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxopentyl thiocyanate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a thiocyanate derivative that has been synthesized through a specific method, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of 4-Oxopentyl thiocyanate is not fully understood. However, it is believed to exert its antimicrobial and antifungal properties by disrupting the cell membrane and inhibiting the growth of microorganisms. It has also been shown to induce apoptosis in cancer cells by activating caspase enzymes and inhibiting cell proliferation.
Efectos Bioquímicos Y Fisiológicos
4-Oxopentyl thiocyanate has been shown to have various biochemical and physiological effects. It has been shown to reduce the growth of bacteria, fungi, and cancer cells in vitro. It has also been shown to reduce inflammation and oxidative stress in animal models. However, the toxicity and pharmacokinetics of this compound are not well understood, and further studies are needed to determine its safety and efficacy in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-Oxopentyl thiocyanate in lab experiments is its broad-spectrum antimicrobial and antifungal properties. It can be used to study the growth and inhibition of various microorganisms, including bacteria and fungi. However, its toxicity and pharmacokinetics are not well understood, and caution should be taken when handling this compound.
Direcciones Futuras
There are several future directions for research on 4-Oxopentyl thiocyanate. One area of interest is the development of novel antimicrobial and antifungal agents based on the structure of this compound. Another area of interest is the study of its mechanism of action and physiological effects in vivo. Additionally, further studies are needed to determine its safety and efficacy in humans, and to develop new methods for its synthesis and purification.
Conclusion:
In conclusion, 4-Oxopentyl thiocyanate is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further studies are needed to determine its safety and efficacy in humans, and to develop new methods for its synthesis and purification.
Métodos De Síntesis
The synthesis of 4-Oxopentyl thiocyanate involves the reaction of pentan-1-ol with thiocyanate ion in the presence of a catalyst. The reaction is carried out in an appropriate solvent, such as acetonitrile or dimethylformamide, under reflux conditions. The product is then purified through various techniques, such as column chromatography or recrystallization, to obtain a pure compound.
Aplicaciones Científicas De Investigación
4-Oxopentyl thiocyanate has been widely used in scientific research due to its potential applications in various fields. It has been studied for its antimicrobial, antifungal, and anticancer properties. It has also been used as a reagent in organic synthesis, polymer chemistry, and material science.
Propiedades
Número CAS |
151390-51-1 |
|---|---|
Nombre del producto |
4-Oxopentyl thiocyanate |
Fórmula molecular |
C6H9NOS |
Peso molecular |
143.21 g/mol |
Nombre IUPAC |
4-oxopentyl thiocyanate |
InChI |
InChI=1S/C6H9NOS/c1-6(8)3-2-4-9-5-7/h2-4H2,1H3 |
Clave InChI |
RFQANXHJDBMFDB-UHFFFAOYSA-N |
SMILES |
CC(=O)CCCSC#N |
SMILES canónico |
CC(=O)CCCSC#N |
Sinónimos |
Thiocyanic acid, 4-oxopentyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



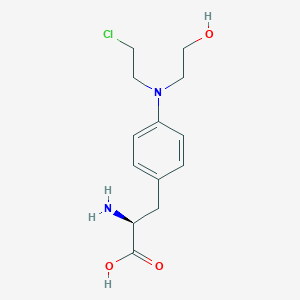
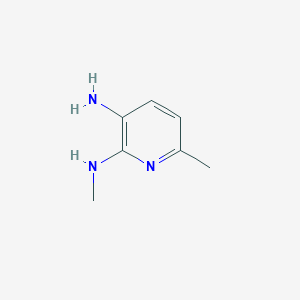
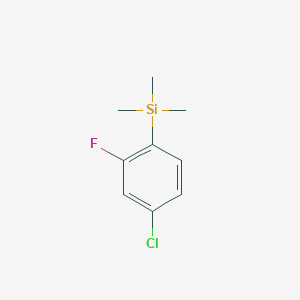
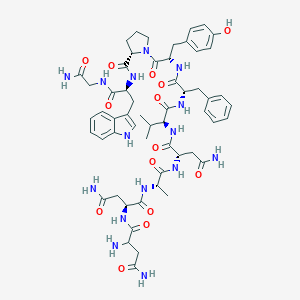

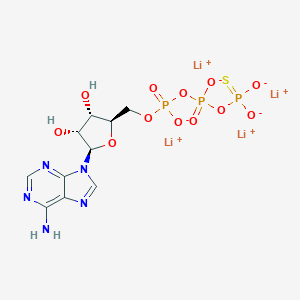


![bis[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl] hydrogen phosphate](/img/structure/B117106.png)
![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Dihydrochloride](/img/structure/B117107.png)
